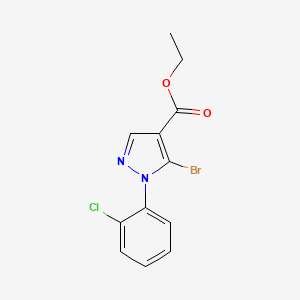![molecular formula C27H23N B572527 N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine CAS No. 1326137-97-6](/img/structure/B572527.png)
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine is an organic compound that features a biphenyl group and a fluorenyl group connected through an amine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Formation of the Fluorenyl Group: The fluorenyl group can be synthesized through Friedel-Crafts alkylation, where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Amine Linkage Formation: The final step involves the formation of the amine linkage between the biphenyl and fluorenyl groups.
Industrial Production Methods
Industrial production of N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine may involve large-scale versions of the above synthetic routes, optimized for yield and cost-efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated biphenyl-fluorenyl compounds.
Wissenschaftliche Forschungsanwendungen
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine has several scientific research applications:
Organic Electronics: Used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Materials Science: Employed in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) for applications in gas storage and separation.
Biological Studies: Investigated for its potential use in drug delivery systems and as a fluorescent probe in biological imaging.
Wirkmechanismus
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine involves its interaction with specific molecular targets and pathways:
Charge Transport: In OLEDs, the compound facilitates the transport of holes (positive charge carriers) through its conjugated structure, enhancing the efficiency of light emission.
Fluorescence: The compound exhibits strong fluorescence properties, making it useful as a probe in imaging applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Another hole-transporting material used in OLEDs.
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine: Used in similar applications with slightly different electronic properties.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine is unique due to its specific combination of biphenyl and fluorenyl groups, which confer distinct electronic and structural properties that are advantageous in various applications .
Eigenschaften
IUPAC Name |
9,9-dimethyl-N-(4-phenylphenyl)fluoren-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N/c1-27(2)25-11-7-6-10-23(25)24-18-22(16-17-26(24)27)28-21-14-12-20(13-15-21)19-8-4-3-5-9-19/h3-18,28H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXDAKUYTRAHCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C51)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744256 |
Source


|
| Record name | N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1326137-97-6 |
Source


|
| Record name | N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B572455.png)


![2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B572458.png)





